molecular formula C9H9NO3 B13606234 Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B13606234
M. Wt: 179.17 g/mol
InChI Key: SGUKWDNGXFGFBB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is a chemical compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through inhibition of specific enzymes or receptors, modulation of signaling pathways, or interaction with cellular components. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 6-oxo-4,5-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)8-5-2-3-7(11)6(5)4-10-8/h4,10H,2-3H2,1H3

InChI Key

SGUKWDNGXFGFBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCC(=O)C2=CN1

Origin of Product

United States

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